2-(4-bromo-3-methylphenoxy)-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-BROMO-3-METHYLPHENOXY)-N-ISOPROPYLACETAMIDE is an organic compound with a complex structure that includes a brominated phenoxy group and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYLPHENOXY)-N-ISOPROPYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. Finally, the acetic acid derivative is coupled with isopropylamine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYLPHENOXY)-N-ISOPROPYLACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and acetamide groups can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule .
Scientific Research Applications
2-(4-BROMO-3-METHYLPHENOXY)-N-ISOPROPYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYLPHENOXY)-N-ISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methylphenoxy)acetic acid
- 2-(4-Bromo-3-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- 2-(4-Bromo-3-methylphenoxy)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
2-(4-BROMO-3-METHYLPHENOXY)-N-ISOPROPYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16BrNO2 |
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Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)7-16-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
IPMQVVZMGGKGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C)Br |
Origin of Product |
United States |
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